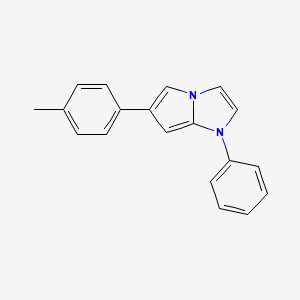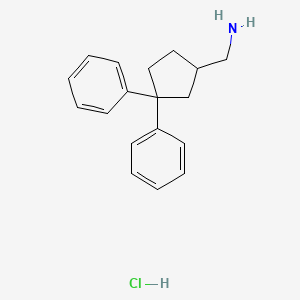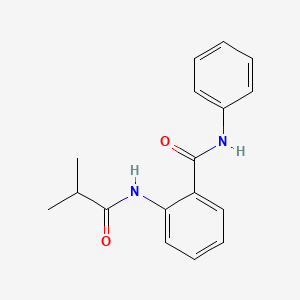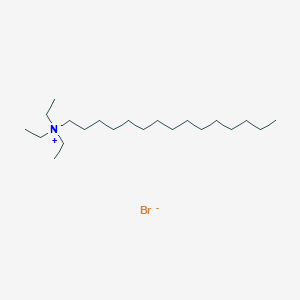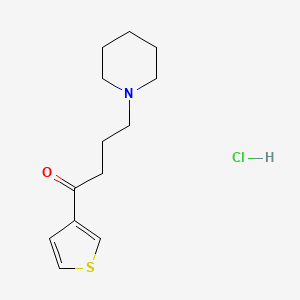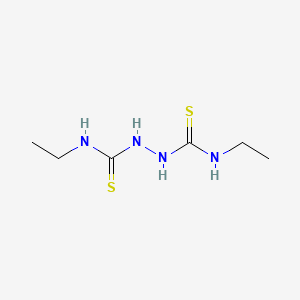
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- is a complex organic compound that belongs to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- typically involves multiple steps, starting from benzoic acid derivatives. The general synthetic route includes:
Formation of Benzamide Core: The initial step involves the conversion of benzoic acid to benzamide through an amide formation reaction.
Introduction of p-Isopentoxy Group: The p-isopentoxy group is introduced via an etherification reaction, where an appropriate alcohol (isopentanol) reacts with the benzamide derivative.
Attachment of 2-Piperidinoethylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, induce apoptosis, or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-substituted Benzamides: Compounds with various substituents on the nitrogen atom, such as N-methylbenzamide, N-ethylbenzamide.
Thio-benzamides: Benzamides with sulfur-containing groups, such as thioacetamide.
Uniqueness
Benzamide, p-isopentoxy-N-(2-piperidinoethyl)thio- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the p-isopentoxy group and the 2-piperidinoethylthio group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
32417-13-3 |
|---|---|
Molecular Formula |
C19H30N2OS |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-(3-methylbutoxy)-N-(2-piperidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H30N2OS/c1-16(2)10-15-22-18-8-6-17(7-9-18)19(23)20-11-14-21-12-4-3-5-13-21/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,23) |
InChI Key |
HXEDMYLFVCTMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


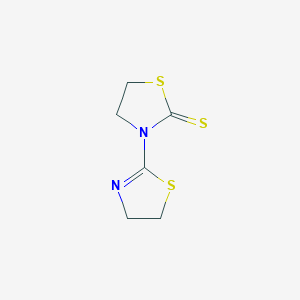
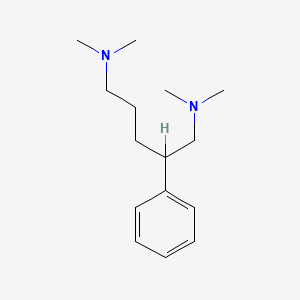
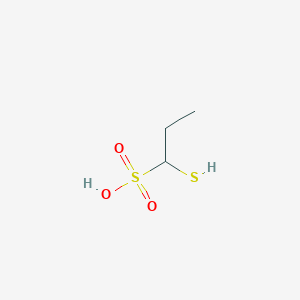

![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)

